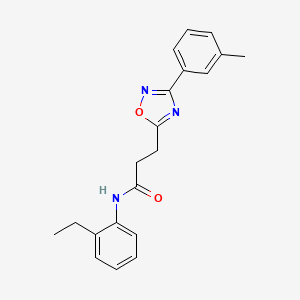![molecular formula C22H21BrN2O3S B7713380 N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713380.png)
N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, also known as DPA-714, is a compound that has gained attention in the scientific community due to its potential applications in positron emission tomography (PET) imaging for neuroinflammation. In
作用机制
N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide binds to the TSPO, which is located on the outer mitochondrial membrane of glial cells. TSPO is involved in the transport of cholesterol into the mitochondria and is upregulated in activated glial cells in response to injury or disease. Binding of N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide to TSPO leads to the activation of downstream signaling pathways, including the production of reactive oxygen species and the release of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders. Treatment with N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to reduce the activation of glial cells and the production of inflammatory mediators in the brain. Additionally, N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide in lab experiments is its specificity for TSPO. This allows for the selective labeling and imaging of activated glial cells in the brain. However, one limitation is the potential for off-target effects, as TSPO is also expressed in other tissues, including the immune system and peripheral organs.
未来方向
There are several future directions for the use of N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide in scientific research. One area of interest is the development of new PET tracers that can target other proteins involved in neuroinflammation, such as the inflammasome. Additionally, N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide may have potential applications in the diagnosis and monitoring of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide and its potential as a therapeutic agent for neurological disorders.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 2-phenylethylamine to form 2,4-dimethoxy-N-(2-phenylethyl)benzylamine. This intermediate is then reacted with benzenesulfonyl chloride to produce N-(2-phenylethyl)-2,4-dimethoxybenzenesulfonamide. Finally, this compound is reacted with acetic anhydride to form the final product, N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide.
科学研究应用
N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been investigated for its potential use in PET imaging for neuroinflammation. Neuroinflammation is a process that occurs in the brain in response to injury or disease and is characterized by the activation of glial cells and the release of inflammatory mediators. This process has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
PET imaging with N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to be a promising tool for the early detection and monitoring of neuroinflammation in these disorders. N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide binds to the translocator protein (TSPO), which is upregulated in activated glial cells. By labeling N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide with a radioactive tracer, it is possible to visualize the distribution of TSPO in the brain using PET imaging.
属性
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(3-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c23-19-10-7-11-20(16-19)24-22(26)17-25(15-14-18-8-3-1-4-9-18)29(27,28)21-12-5-2-6-13-21/h1-13,16H,14-15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAWMFRYKNGMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


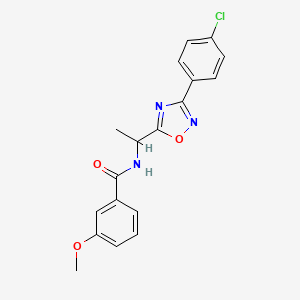

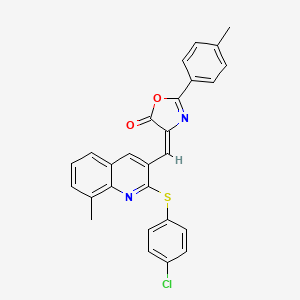
![1-(3,4-dimethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7713335.png)
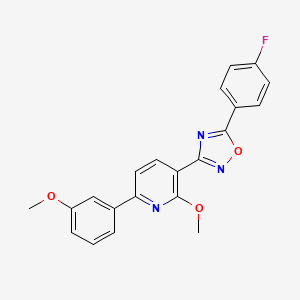
![2-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713353.png)
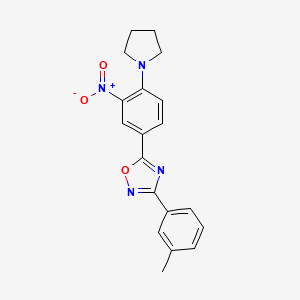
![3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713387.png)
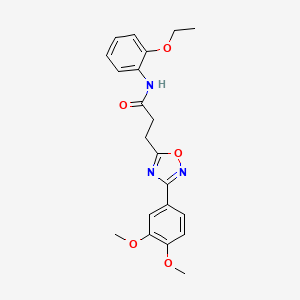
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7713395.png)
![N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713411.png)
